1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-7-3-5-11-6-4-8-13(14(11)12)19(17,18)16-9-1-2-10-16/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHBGAYEDVFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332525 | |
| Record name | 1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446054-17-7 | |
| Record name | 1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation-Chlorination of 8-Chloronaphthalene
8-Chloronaphthalene undergoes sulfonation at the 1-position using concentrated sulfuric acid at elevated temperatures (150–180°C). The resultant 8-chloro-1-naphthalenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) under reflux (80–100°C) to yield the sulfonyl chloride. Key advantages include:
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High regioselectivity : Sulfonation favors the 1-position due to steric and electronic factors.
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Scalability : POCl₃ acts as both solvent and chlorinating agent, simplifying purification.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation Temp. | 160°C, 6 hr | 85 | 92 |
| Chlorination Agent | PCl₅ (2.5 eq) | 78 | 95 |
| Solvent | POCl₃ | 82 | 97 |
Alternative Chlorination Routes
For substrates resistant to direct sulfonation, 8-chloro-1-naphthol may serve as a precursor. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C generates the sulfonic acid, followed by PCl₅-mediated chlorination. This method avoids harsh sulfonation conditions but requires stringent temperature control to prevent over-chlorination.
Sulfonylation of Pyrrolidine
The coupling of pyrrolidine with 8-chloro-1-naphthalenesulfonyl chloride proceeds via nucleophilic substitution. Key variables include base selection, solvent polarity, and catalysis.
Base-Mediated Reaction in Polar Aprotic Solvents
In acetonitrile or dichloromethane , pyrrolidine reacts with the sulfonyl chloride in the presence of potassium carbonate (K₂CO₃) or triethylamine (Et₃N) . The base neutralizes HCl, shifting equilibrium toward product formation. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reactivity by facilitating interphase ion exchange.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Base | Solvent | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | TBAB | 4 | 88 |
| Et₃N | DCM | None | 6 | 75 |
| NaHCO₃ | THF | None | 8 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 150 W) accelerates the reaction to 30–45 minutes, improving yield to 92% . This method minimizes side products like bis-sulfonamides by ensuring rapid, uniform heating.
Purification and Characterization
Crude product purification involves:
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Liquid-liquid extraction : Removal of unreacted sulfonyl chloride using ethyl acetate/water.
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Column chromatography : Silica gel elution with hexane/ethyl acetate (3:1) isolates the pure compound.
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Recrystallization : Ethanol/water mixtures yield crystalline product with >99% HPLC purity.
Key Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 8.45 (d, 1H, naphthyl-H), 7.90–7.40 (m, 6H, aromatic), 3.50 (t, 4H, pyrrolidine-CH₂), 1.90 (m, 4H, pyrrolidine-CH₂).
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IR (KBr) : 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl).
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
β-Cyclodextrin-SO₃H , a reusable solid acid catalyst, reduces waste in sulfonyl chloride synthesis. After reaction completion, the catalyst is filtered, washed with acetone, and reused for 5 cycles without activity loss.
Chemical Reactions Analysis
1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine has the chemical formula and is characterized by the presence of a pyrrolidine ring linked to a sulfonyl group with an 8-chloro-1-naphthyl moiety. The sulfonamide functionality is known for enhancing the solubility and bioavailability of compounds, making them suitable candidates for drug development .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown moderate antineoplastic activity against various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells . The mechanism of action often involves the inhibition of specific signaling pathways critical for tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that pyrrolidine derivatives can possess antibacterial activity against pathogens such as Staphylococcus aureus, which is relevant in treating infections caused by resistant strains . The structure-activity relationship (SAR) studies suggest that modifications in the naphthyl group can enhance antimicrobial potency.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino acids or related precursors.
- Sulfonation : The introduction of the sulfonyl group is usually done via electrophilic aromatic substitution, where a suitable sulfonylating agent reacts with an activated aromatic compound.
- Chlorination : The chlorination at the 8-position of the naphthalene can be performed using chlorine gas or chlorinating agents under controlled conditions.
These synthetic routes allow chemists to optimize yields and purities while enabling further functionalization for enhanced biological activity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of various pyrrolidine derivatives, including this compound, on cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly compared to controls, suggesting potential as lead compounds for developing new anticancer therapies .
Case Study 2: Antimicrobial Testing
In another research effort, a series of pyrrolidine derivatives were screened for antibacterial activity. Among these, this compound showed promising results against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights its potential as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
1-((4-Nitrophenyl)sulfonyl)pyrrolidine (31c) Structure: Substituted with a 4-nitrophenyl group instead of 8-chloro-1-naphthyl. Synthesis: Prepared via nosyl protection of pyrrolidine using DMAP, Et₃N, and NsCl in CH₂Cl₂, achieving 98% yield . Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilicity. This contrasts with the chloro-naphthyl group, which combines steric bulk with moderate electron withdrawal. Applications: Used in late-stage C(sp³)–H hydroxylation and amination reactions, indicating its role as a versatile synthetic intermediate .
(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine (SB269970)
- Structure : Features a 3-hydroxyphenyl sulfonyl group and a piperidinyl-ethyl side chain.
- Biological Activity : Acts as a 5-HT₇ receptor antagonist, modulating cAMP/CREB signaling pathways and influencing cognitive functions .
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing blood-brain barrier permeability compared to the chloro-naphthyl derivative.
1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (7) Structure: Contains a tetrahydro-biphenyl sulfonyl group. Synthesis: Synthesized via nucleophilic addition of pyrrolidine to alkenylsulfonyl fluoride in CH₃CN .
Non-Sulfonamide Pyrrolidine Derivatives
1-Pyrrolidine-1-oxo-hexadecadienyl Ester (Compound III)
- Structure : An ester derivative with a long aliphatic chain.
- Source : Isolated from Pinellia ternata via GC-MS analysis .
- Applications : Likely involved in lipid metabolism due to its fatty acid-like structure, contrasting with sulfonamides’ typical receptor-binding roles.
Pyrrolidine, 1-[[1-(3,4,4a,5,6,7-Hexahydro-1,4a-dimethyl-5-oxo-2-naphthalenyl)-2-pyrrolidinyl]carbonyl]- (CAS: 57440-69-4) Structure: A complex bicyclic naphthalenone derivative with a ketone group. Properties: Predicted pKa of 6.5 ± 0.4, suggesting moderate basicity. Molecular weight (342.48 g/mol) exceeds that of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine .
Physicochemical and Functional Comparisons
- Electronic Effects : Nitro > Chloro > Hydroxyl in electron withdrawal, influencing reactivity in substitution or coupling reactions.
- Solubility : Hydroxyphenyl derivatives (e.g., SB269970) likely exhibit higher aqueous solubility than chloro-naphthyl analogues.
Biological Activity
1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to an 8-chloro-1-naphthyl sulfonyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 273.75 g/mol |
| LogP | 3.12 |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of metalloproteases. These enzymes play critical roles in various physiological processes, including cell signaling, tissue remodeling, and disease progression.
Inhibition of Metalloproteases
The compound has been shown to inhibit zinc-dependent metalloproteases, which are implicated in conditions such as cancer metastasis and cardiovascular diseases. Studies have demonstrated that its inhibitory action can lead to reduced tumor growth and improved outcomes in preclinical models .
Anti-inflammatory Effects
Recent findings suggest that this compound possesses anti-inflammatory properties. It has been reported to downregulate pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .
Antitumor Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Table 2: Summary of Biological Activities
Case Study 1: Cancer Treatment
In a study involving human breast cancer xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Inflammatory Diseases
A clinical trial investigating the anti-inflammatory effects of this compound on patients with rheumatoid arthritis revealed promising results. Patients treated with the compound showed decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential as a therapeutic option for managing inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine to improve yield and purity?
- Methodological Answer :
-
Use polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF) to enhance reaction efficiency, as these solvents stabilize intermediates and reduce side reactions .
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Employ pyrrolidine as a nucleophile in stoichiometric excess (e.g., 5.0 equiv.) to drive sulfonylation reactions to completion, as demonstrated in palladium-catalyzed protocols .
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Purify crude products via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or dichloromethane to achieve >95% purity .
- Key Data Table :
| Reaction Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | CH₃CN or THF | |
| Pyrrolidine Equivalents | 5.0 equiv. | |
| Purification Method | Column chromatography + recrystallization |
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the naphthyl sulfonyl group (aromatic protons at δ 7.5–8.5 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₃ClNO₂S) with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if chiral centers are present .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in a panel of solvents (e.g., DMSO, DMF, THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis . Polar solvents like DMSO typically dissolve sulfonamides better due to hydrogen-bonding interactions .
- Computational Modeling : Use COSMO-RS simulations to predict solubility parameters and compare with experimental data .
- Critical Findings : Discrepancies often arise from impurities or hydration states; ensure compound purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
-
Core Modifications : Replace the naphthyl group with biphenyl or pyridyl moieties to assess electronic effects on sulfonamide reactivity .
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Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂ , -CF₃ ) at the 8-chloro position to evaluate impact on biological activity .
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In Silico Tools : Perform docking studies with target proteins (e.g., carbonic anhydrase) to prioritize analogs for synthesis .
- SAR Data Table :
| Analog Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 8-NO₂ substitution | 12 µM (carbonic anhydrase) | |
| Biphenyl replacement | 45 µM (antifungal) |
Q. How can researchers address instability of this compound in aqueous media for in vivo studies?
- Methodological Answer :
- pH Optimization : Stabilize the compound in buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the sulfonamide group .
- Lyophilization : Prepare lyophilized formulations with mannitol or trehalose as cryoprotectants to enhance shelf life .
- Degradation Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free pyrrolidine) and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
